REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\C/C=C\CCCCC.C(O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4]1
|
Name
|
Starch
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
lecithin
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added per liter of fermentation broth
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1CCCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\C/C=C\CCCCC.C(O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4]1
|
Name
|
Starch
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
lecithin
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added per liter of fermentation broth
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1CCCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |